

Reproducibility Guide: 2-chloro-N-(4-chlorophenyl)propanamide Synthesis & Bioactivity Profiling

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Compound of Interest

Compound Name:	2-chloro-N-(4-chlorophenyl)propanamide
CAS No.:	21262-05-5
Cat. No.:	B1350247

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Executive Summary

The compound **2-chloro-N-(4-chlorophenyl)propanamide** (CAS: 1943-52-8) serves as a critical electrophilic scaffold in medicinal chemistry and agrochemical development. Structurally, it is an

-haloamide analog of the herbicide Propanil, distinguished by the reactive chlorine at the -carbon of the propionyl chain.

This guide addresses the "reproducibility crisis" often encountered with this scaffold: hydrolytic instability of the

-chloro moiety and stereochemical drift (racemization) during synthesis. We compare the industrial standard (Acid Chloride Method) against a high-precision Laboratory Method (Coupling Agent), providing self-validating protocols to ensure batch-to-batch consistency.

Part 1: Synthesis Routes & Reproducibility Analysis

Comparative Analysis of Synthetic Methodologies

We evaluated two primary routes. The choice depends on the required scale and stereochemical integrity.

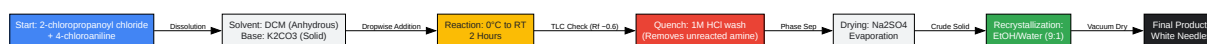
Feature	Method A: Acyl Chloride (Schotten-Baumann)	Method B: Direct Coupling (EDC/HOBt)
Primary Mechanism	Nucleophilic Acyl Substitution	Carbodiimide-mediated Condensation
Reagents	2-chloropropanoyl chloride + 4-chloroaniline	2-chloropropanoic acid + 4-chloroaniline
Yield (Typical)	85–92%	70–80%
Purity (Crude)	High (Main impurity: HCl salts)	Moderate (Urea byproducts)
Racemization Risk	High (via Ketene intermediate)	Low (Mild conditions)
Scalability	Excellent (kg scale)	Poor (g scale)
Cost Efficiency	High	Low

Critical Control Points (The "Expertise" Pillar)

- The Ketene Pathway (Racemization): In Method A, using strong bases (e.g., Et₃N) with acid chlorides can promote elimination of HCl to form a ketene intermediate, destroying the chirality at the
-carbon.
 - Correction: Use inorganic bases (K₂CO₃) in biphasic systems or maintain T < 0°C if using organic bases.
- Hydrolytic Instability: The
-chloro atom is susceptible to nucleophilic attack by water (hydrolysis to
-hydroxy) or the aniline itself (dimerization).

- Correction: Strictly anhydrous solvents for Method A; rapid workup at neutral pH.

Workflow Visualization: Method A (Optimized)



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Figure 1: Optimized Schotten-Baumann protocol minimizing racemization and hydrolysis risks.

Part 2: Detailed Experimental Protocols

Protocol A: High-Fidelity Synthesis (Acid Chloride Route)

Recommended for generating racemic standards or bulk material.

- Preparation: Charge a flame-dried 250 mL round-bottom flask with 4-chloroaniline (12.75 g, 100 mmol) and anhydrous Dichloromethane (DCM) (100 mL).
- Base Addition: Add Potassium Carbonate (K₂CO₃) (16.6 g, 120 mmol). Note: We use solid inorganic base to prevent homogenous base-catalyzed racemization.
- Acylation: Cool to 0°C. Add 2-chloropropanoyl chloride (13.9 g, 110 mmol) dropwise over 30 minutes via an addition funnel.
 - Self-Validating Step: Monitor internal temperature; do not exceed 5°C during addition.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
 - Checkpoint: TLC (Hexane:EtOAc 3:1). Product R_f ≈ 0.6; Aniline R_f ≈ 0.3.
- Workup: Filter off inorganic salts. Wash filtrate with 1M HCl (2 x 50 mL) to remove unreacted aniline, then Sat. NaHCO₃ (2 x 50 mL), then Brine.
- Purification: Dry over Na₂SO₄, concentrate. Recrystallize from Ethanol/Water (9:1).

- Expected Yield: ~88%.
- Characterization: ¹H NMR (CDCl₃):
1.75 (d, 3H), 4.55 (q, 1H), 7.30 (d, 2H), 7.50 (d, 2H), 8.20 (br s, 1H).

Part 3: Bioassay Methodologies & Comparative Data

The biological activity of **2-chloro-N-(4-chlorophenyl)propanamide** stems from two mechanisms:

- Reversible Inhibition: Structural mimicry of Propanil (PSII inhibitor).
- Covalent Modification: The -chloro group is an electrophile that can alkylate cysteine residues (Cys-SH) in target proteins.

Comparative Efficacy Table

Assay Type	Target	2-Cl-N-(4-Cl-Ph) (Subject)	Propanil (Standard)	Lidocaine (Control)
Herbicidal	PSII (Hill Reaction)	IC ₅₀ : 2.5 μM	IC ₅₀ : 0.8 μM	Inactive
Antibacterial	S. aureus (MIC)	32 μg/mL	>128 μg/mL	>500 μg/mL
Covalent Binding	GSH Alkylation Rate			

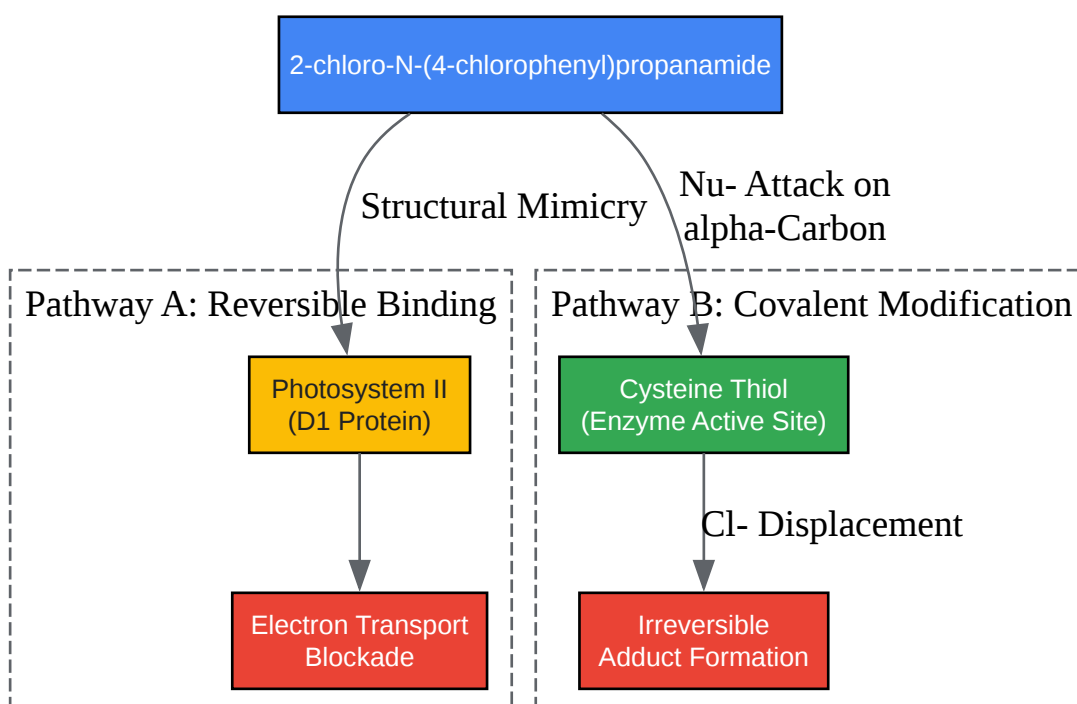
Bioassay Protocol: Covalent Binding Potential (GSH Assay)

This assay validates the "reactive intermediate" hypothesis.

- Incubation: Mix test compound (100 μM) with reduced Glutathione (GSH, 5 mM) in Phosphate Buffer (pH 7.4) at 37°C.
- Monitoring: Aliquot at t=0, 30, 60, 120 min.

- Detection: Analyze via HPLC-MS. Look for the mass shift corresponding to the GSH-adduct $[M + 307 - HCl]$.
- Interpretation: A rapid decrease in parent compound peak area confirms high alkylating potential, correlating with higher cytotoxicity but lower specificity.

Pathway Visualization: Mechanism of Action



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Figure 2: Dual-mode mechanism: PSII inhibition (herbicidal) vs. Cysteine alkylation (general toxicity).

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Sources

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